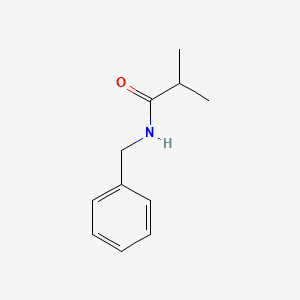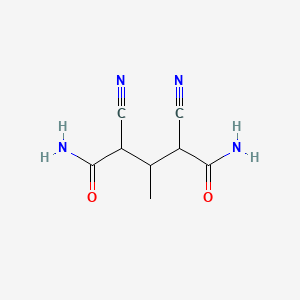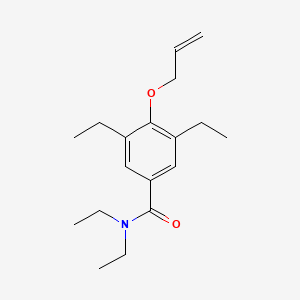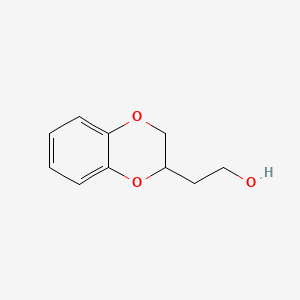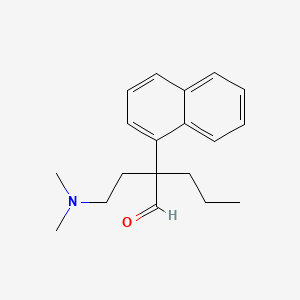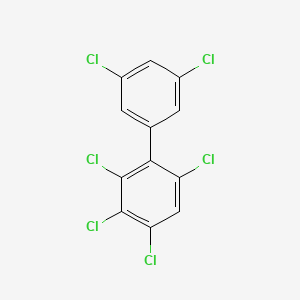
Formaldehyde;4-nonylphenol;oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde;4-nonylphenol;oxirane is a complex polymeric compound formed by the reaction of formaldehyde, 4-nonylphenol, and oxirane. This compound is known for its unique chemical properties and is widely used in various industrial applications. It is identified by the CAS number 30846-35-6 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 4-nonylphenol and oxirane involves the polymerization of formaldehyde with 4-nonylphenol and oxirane. The reaction typically occurs under controlled conditions to ensure the formation of the desired polymer. The process involves:
Polymerization Reaction: Formaldehyde reacts with 4-nonylphenol and oxirane in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of formaldehyde, polymer with 4-nonylphenol and oxirane is carried out in large reactors where the reactants are mixed and subjected to the required reaction conditions. The polymer is then purified and processed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Formaldehyde;4-nonylphenol;oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced products.
Substitution: The polymer can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Aplicaciones Científicas De Investigación
Formaldehyde;4-nonylphenol;oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological systems and as a component in certain biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other industrial products
Mecanismo De Acción
The mechanism of action of formaldehyde, polymer with 4-nonylphenol and oxirane involves its interaction with various molecular targets. The polymer can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context in which the polymer is used .
Comparación Con Compuestos Similares
Formaldehyde;4-nonylphenol;oxirane can be compared with other similar compounds, such as:
Phenol, 4-nonyl-, polymer with formaldehyde and oxirane: Similar in structure but may have different properties and applications.
Ethylene oxide-formaldehyde-4-nonylphenol polymer: Another related compound with distinct characteristics.
Phenol, p-nonyl-, polymer with ethylene oxide and formaldehyde: Shares similarities but differs in specific applications and properties.
These comparisons highlight the uniqueness of formaldehyde, polymer with 4-nonylphenol and oxirane in terms of its chemical properties and applications.
Propiedades
Número CAS |
30846-35-6 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
formaldehyde;4-nonylphenol;oxirane |
InChI |
InChI=1S/C15H24O.C2H4O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-2-3-1;1-2/h10-13,16H,2-9H2,1H3;1-2H2;1H2 |
Clave InChI |
XDEDAMYMUCXNQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1CO1 |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1CO1 |
Key on ui other cas no. |
30846-35-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


